6-Bromo-4-methoxypicolinamide
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Overview
Description
6-Bromo-4-methoxypicolinamide is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methoxypicolinamide consists of 12 heavy atoms and 6 aromatic heavy atoms . The InChI key for this compound is URHIUCSIADNSIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-4-methoxypicolinamide has a number of physical and chemical properties. It has a molar refractivity of 46.52 and a topological polar surface area (TPSA) of 65.21 Ų . It has a log Po/w (iLOGP) of 1.81 . The compound is soluble, with a solubility of 1.53 mg/ml .Scientific Research Applications
C7H7BrN2O2\text{C}_7\text{H}_7\text{BrN}_2\text{O}_2C7H7BrN2O2
, has interesting properties that make it relevant in various fields. Here are six unique applications:Coordination Chemistry in Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. 6-Bromo-4-methoxypicolinamide can participate in coordination-driven self-assembly, forming intricate structures. These assemblies have applications in molecular recognition, drug delivery, and nanotechnology.
For more information, you can refer to the following sources:
Safety and Hazards
properties
IUPAC Name |
6-bromo-4-methoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHIUCSIADNSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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